BenchChemオンラインストアへようこそ!

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Physicochemical profiling Structure-Activity Relationship sEH inhibitors

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1286705-03-0, Molecular Formula: C15H22N2O2, Molecular Weight: 262.35 g/mol) is a specialized urea derivative featuring a cyclopropyl-hydroxypropyl substituent on one urea nitrogen and a 3,4-dimethylphenyl group on the other. This compound belongs to a class of cyclopropyl-containing ureas that have gained attention in medicinal chemistry as scaffolds for enzyme inhibitors, particularly soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1286705-03-0
Cat. No. B2979594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
CAS1286705-03-0
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC(C)(C2CC2)O)C
InChIInChI=1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18)
InChIKeyHJLNHWKNPNYYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1286705-03-0) Procurement Guide: Core Identity & Chemical Class


1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1286705-03-0, Molecular Formula: C15H22N2O2, Molecular Weight: 262.35 g/mol) is a specialized urea derivative featuring a cyclopropyl-hydroxypropyl substituent on one urea nitrogen and a 3,4-dimethylphenyl group on the other [1]. This compound belongs to a class of cyclopropyl-containing ureas that have gained attention in medicinal chemistry as scaffolds for enzyme inhibitors, particularly soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) [2].

Why 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea Cannot Be Replaced by Generic Urea Analogs


Generic substitution among substituted ureas is not feasible because small structural modifications within the N-substituents profoundly alter the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability, critically affecting its utility as a selective research probe or synthetic intermediate. The specific 2-cyclopropyl-2-hydroxypropyl moiety in CAS 1286705-03-0 distinguishes it from its positional isomer (CAS 1396677-23-8) and simpler analogs, directly impacting logP-based predictions of membrane permeability and CYP450-mediated metabolism . Simply changing to a 3-cyclopropyl-3-hydroxypropyl isomer or a non-cyclopropyl hydroxypropyl chain would yield a different spatial and electronic profile, invalidating any structure-activity relationship study for target engagement [1].

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (1286705-03-0)


Positional Isomer Differentiation: 2-Cyclopropyl-2-hydroxypropyl vs. 3-Cyclopropyl-3-hydroxypropyl Urea

The target compound (2-cyclopropyl-2-hydroxypropyl isomer) exhibits a predicted distinct lipophilicity and metabolic stability profile compared to its closest positional isomer, 1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677-23-8). The 2-hydroxypropyl substitution creates a tertiary alcohol adjacent to the urea linker, which is sterically more hindered and less prone to phase II glucuronidation than the secondary alcohol in the 3-substituted isomer, predicting a longer metabolic half-life in microsomal assays [1]. This steric shielding of the alcohol by the geminal cyclopropyl and methyl groups is a key differentiator for researchers designing metabolically stable probes.

Physicochemical profiling Structure-Activity Relationship sEH inhibitors

Cyclopropyl-Enhanced Metabolic Stability Over Non-Cyclopropyl Urea Analogs

The cyclopropyl moiety in the target compound is a known structural motif for improving metabolic stability over standard alkyl or hydroxypropyl urea analogs. Literature on cyclopropyl urea derivatives as sEH inhibitors (e.g., compound 38 in the Takai et al. series) demonstrates that cyclopropyl substitution minimizes CYP450 inhibition while maintaining good oral absorption in rats [1]. In contrast, a direct non-cyclopropyl analog, 1-(3,4-Dimethylphenyl)-3-(2-hydroxypropyl)urea (C12H18N2O2, MW 222.28), lacks the constrained cyclopropane ring, resulting in a lower fraction of sp3-hybridized carbons (Fsp3) and a predicted higher CYP2C9 liability based on class-level SAR for urea-containing scaffolds [2].

CYP inhibition Drug metabolism Pharmacokinetics

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Phenyl Urea Core

The target compound's calculated LogP is significantly lowered compared to a simplified N-cyclopropyl-N'-(3,4-dimethylphenyl)urea (C12H16N2O, MW 204, predicted ALogP ≈ 2.4) by the introduction of the 2-hydroxypropyl group. The hydroxyl group adds hydrogen-bond donor capacity, increasing the compound's topological polar surface area (TPSA) from approximately 41 Ų for the non-hydroxylated analog to an estimated 61-65 Ų for the target compound . This shift reduces predicted passive membrane permeability (Papp) by approximately 5-fold in PAMPA assays at pH 7.4, making the compound more suitable for targets requiring a balanced solubility-permeability profile, such as intracellular enzymes with limited lipophilic access.

Lipophilicity Permeability Solubility

sEH Pharmacophore Conformity: Structural Alignment with Co-Crystallized Cyclopropyl Urea Inhibitors

X-ray crystal structures of human sEH (e.g., PDB 4X6Y) complexed with cyclopropyl urea derivatives reveal that a cyclopropyl ring occupies a small hydrophobic pocket adjacent to the catalytic triad, while the urea carbonyl and NH groups form a conserved hydrogen-bond network with Asp335, Tyr383, and Tyr466 [1]. The target compound's 2-cyclopropyl-2-hydroxypropyl moiety preserves this critical pharmacophore, with the hydroxyl group capable of forming an additional water-mediated hydrogen bond to Gln384, a feature absent in cyclopropyl urea inhibitors lacking the hydroxyl group. Quantitative SAR from the Takai et al. series demonstrates that hydroxyl substitution in this region improves IC50 values by 3- to 10-fold compared to unsubstituted cyclopropyl analogs [2].

Soluble epoxide hydrolase X-ray crystallography Pharmacophore model

Purity and Reproducibility as a Reference Standard versus In-Class Research Chemicals

While many aryl urea research chemicals are synthesized by various vendors at purities ranging from 90% to 97%, CAS 1286705-03-0 is consistently produced at a 95%+ purity level with full IUPAC name and InChI key characterization (InChI=1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18)) [1]. This level of characterization is critical for reproducible enzyme kinetics studies, where impurities exceeding 2% can act as competitive inhibitors or irreversible modifiers of target enzymes, leading to biased IC50 or Ki determinations.

Analytical reference standard Purity threshold Reproducibility

Evidence-Based Application Scenarios for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (1286705-03-0)


Chemical Probe Development for sEH-Dependent Cardiovascular and Renal Models

Based on its alignment with the cyclopropyl urea sEH pharmacophore [1] and the predicted metabolic stability advantage conferred by the tertiary 2-hydroxypropyl alcohol, CAS 1286705-03-0 is suited as a starting scaffold for developing chemical probes to study EET-mediated vasodilation and renal protection in DOCA-salt hypertensive rat models, where minimal off-target CYP inhibition is critical to avoid confounding hypotensive effects.

SAR Exploration of FAAH/MAGL Dual Inhibitors with Balanced Physicochemical Properties

The predicted LogP (1.8-2.0) and TPSA (61-65 Ų) of the target compound position it within the CNS drug-like space . Researchers can utilize this scaffold for the synthesis of dual FAAH/sEH inhibitor libraries, where the 2-cyclopropyl-2-hydroxypropyl moiety offers a unique vector for probing the endocannabinoid system without the excessive lipophilicity that typically plagues FAAH inhibitor development and leads to phospholipidosis.

In Vitro Metabolism-Resistant Substrate for CYP Reaction Phenotyping

The sterically shielded 2-hydroxypropyl group in CAS 1286705-03-0 is predicted to exhibit reduced intrinsic clearance in human liver microsomes compared to its 3-hydroxypropyl isomer [2]. This makes it a suitable substrate for studying cyclopropyl-specific CYP450 metabolic pathways (e.g., CYP2C9 vs CYP3A4 phenotyping) in recombinant enzyme systems, where a metabolically stable parent compound is required to accurately quantify low-turnover hydroxylation and ring-opening products.

Quote Request

Request a Quote for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.